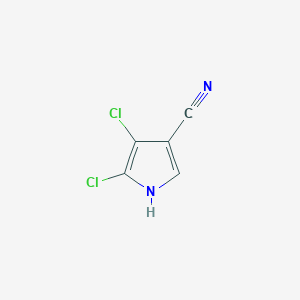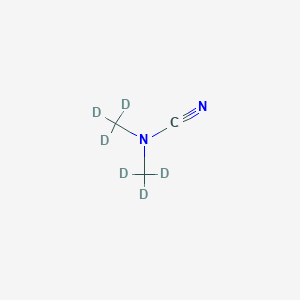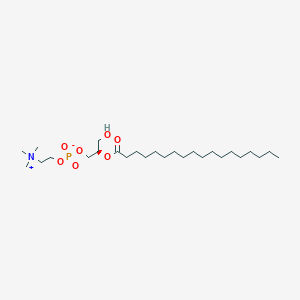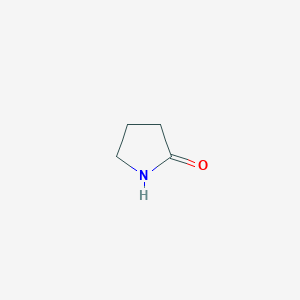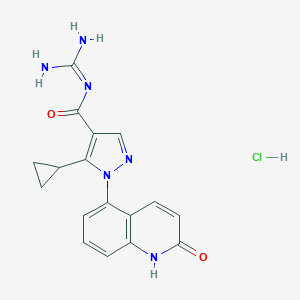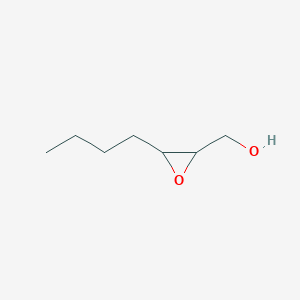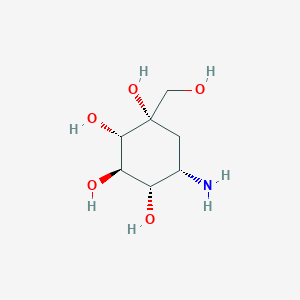
9,10-双(苯乙炔基)蒽
描述
9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon with the chemical formula C30H18 . It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light and also as a dopant for organic semiconductors in OLEDs .
Synthesis Analysis
The synthesis of 9,10-Bis(phenylethynyl)anthracene involves the reaction of 9,10-bis(4-hydroxyphenylethynyl)anthracene and naphthalene with two bromo-terminated pentaethyleneglycol groups . Yellow-emissive crystals suitable for single crystal X-ray structure analysis were obtained from tetrahydrofuran solution by slow evaporation .Molecular Structure Analysis
The molecular structure of 9,10-Bis(phenylethynyl)anthracene is characterized by a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group . The cyclophane was designed with shorter flexible oligo(ethyleneglycol) chains used as linkers bridging the luminophore and another aromatic group . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .Chemical Reactions Analysis
9,10-Bis(phenylethynyl)anthracene is used as a reagent for chemiluminescence research . It exerts fluorescence properties due to its polycyclic aromatic hydrocarbon system and is commonly used as a scintillator additive .Physical And Chemical Properties Analysis
9,10-Bis(phenylethynyl)anthracene has a molar mass of 378.473 g/mol . It appears as orange needle crystals . Its melting point ranges from 252 to 258 °C .科学研究应用
对称性破缺电荷分离
BPEA 由于其在对称性破缺电荷分离 (SB-CS) 中的潜力而受到研究。此过程对于开发能够快速分离电荷并在长时间内防止重组的有效材料至关重要。 由亚苯基间隔基连接的 BPEA 二聚体表现出有希望的 SB-CS 特性,特别是在非极性或弱极性溶剂中,这对光电子技术具有重要意义 .
超快振动相位退相动力学
BPEA 薄膜的超快振动相位退相动力学已通过飞秒相干反斯托克斯拉曼散射光谱揭示。 了解这些动力学对于改进用于高效太阳能转换的分子器件至关重要 .
荧光探测
由于其强荧光,BPEA 广泛用作化学和生物学领域的荧光探针。 其高量子产率以及稳定的化学和热性能使其成为各种探测应用的理想候选者 .
有机发光二极管 (OLED)
BPEA 用作 OLED 中有机半导体的掺杂剂。 其高效发光的能力使其在增强 OLED 的性能方面具有价值,OLED 用于各种显示和照明技术 .
化学发光
在荧光棒中,BPEA 用作化学发光荧光团。 它发出幽幽的绿光,由于其高量子效率而受到青睐,这有助于荧光棒的亮度和使用寿命 .
光伏材料
BPEA 的单重态和三重态之间独特的能量关系使其在单重态裂变应用中很有前景。 此过程是开发高效光伏材料的关键研究领域 .
分子旋转研究
研究表明,分子旋转在 BPEA 的 SB-CS 过程中起着重要作用。 这种见解对于设计新型材料很有价值,在这些材料中,分子取向会影响电子特性 .
构象分析
BPEA 在流体介质中的紫外-可见光谱由于几种共存构象而显示出减弱的振动分辨率。 研究这些构象可以更好地了解分子结构及其对光物理性质的影响 .
作用机制
Target of Action
9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon . Its primary targets are organic semiconductors in OLEDs and chemiluminescent systems . It is used as a dopant for organic semiconductors in OLEDs and as a chemiluminescent fluorophore with high quantum efficiency .
Mode of Action
BPEA interacts with its targets by displaying strong fluorescence . This fluorescence is a result of its polycyclic aromatic hydrocarbon system . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls .
Biochemical Pathways
It is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system . It is commonly used as a scintillator additive .
Result of Action
The molecular and cellular effects of BPEA’s action primarily involve the production of ghostly green light . This is particularly useful in lightsticks . BPEA is also used as a fluorescence emitter for peroxyoxalate chemiluminescence .
Action Environment
The environment can influence the action, efficacy, and stability of BPEA. For instance, the emission wavelength of BPEA can be altered by substituting the anthracene core with halogens or alkyls . This allows for the production of different colors of light, making BPEA a versatile compound in various applications.
安全和危害
9,10-Bis(phenylethynyl)anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is an irritant and poses risks to the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
9,10-Bis(phenylethynyl)anthracene is a promising candidate for achieving external stimuli-responsive luminescence . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls . Future research may focus on improving the singlet fission mechanism for highly efficient photovoltaic materials .
生化分析
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of 9,10-Bis(phenylethynyl)anthracene is primarily related to its strong fluorescence. It is used as a chemiluminescent fluorophore with high quantum efficiency
Temporal Effects in Laboratory Settings
属性
IUPAC Name |
9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOFZNNPZNWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064936 | |
| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10075-85-1 | |
| Record name | 9,10-Bis(phenylethynyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Bis(2-phenylethynyl)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9,10-bis(2-phenylethynyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-bis(phenylvinyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-BIS(2-PHENYLETHYNYL)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC8JDB70DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




